molecular formula C16H23N3O3S B498962 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide CAS No. 873671-56-8

4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B498962
CAS No.: 873671-56-8
M. Wt: 337.4g/mol
InChI Key: WFDOTAIOTVKLJY-UHFFFAOYSA-N
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Description

4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research. Sulfonamides represent a major class of pharmacologically active substances, documented in scientific literature to possess a wide spectrum of biological activities. These include antibacterial, anti-carbonic anhydrase, high-ceiling diuretic, hypoglycemic, antithyroid, anti-inflammatory, and antiglaucoma properties . The molecular structure of this particular compound incorporates two key pharmacophores: a benzenesulfonamide group and an imidazole ring. The imidazole moiety is a privileged structure in drug discovery, known to be present in molecules with antifungal and other antimicrobial activities . This combination makes it a valuable scaffold for investigating new therapeutic agents. Research into similar N-substituted indazolylarylsulfonamides has demonstrated important antiproliferative activity against human and murine cell lines, highlighting the potential of this chemical class in oncology research . Furthermore, the structural features of this compound align with those of molecules that modulate central nervous system (CNS) targets. For instance, sulfonamide derivatives have been explored for their potential to interact with enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research due to its role in regulating the neurotransmitter acetylcholine . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this chemical as a building block in organic synthesis or as a lead compound for developing novel biologically active molecules.

Properties

IUPAC Name

4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-4-22-15-10-14(3)16(11-13(15)2)23(20,21)18-6-5-8-19-9-7-17-12-19/h7,9-12,18H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDOTAIOTVKLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCCN2C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321624
Record name 4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

873671-56-8
Record name 4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that sulfonamide compounds exhibit significant antimicrobial properties. Studies have demonstrated that 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide shows efficacy against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Pseudomonas aeruginosa18

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's ability to modulate signaling pathways related to cell survival and proliferation makes it a candidate for further development as an anticancer agent.

Case Study: A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction of cell viability, with IC50 values indicating potent cytotoxicity.

Inflammation Modulation

Sulfonamides are known to possess anti-inflammatory properties. Research has shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory conditions.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15075
IL-620090

Neurological Applications

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier and its antioxidant properties contribute to its potential utility in neuroprotection.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with benzenesulfonamides and arylpiperazine derivatives. Below is a comparative analysis based on functional groups, physicochemical properties, and pharmacological activity:

Compound Name Molecular Features Key Differences Pharmacological Relevance
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide Ethoxy, methyl, imidazole-propyl substituents; sulfonamide linker Unique imidazole-propyl chain and ethoxy substitution Potential enzyme inhibition (e.g., carbonic anhydrase)
HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) Chloro-methylphenoxy, methoxyphenyl-piperazine Piperazine core vs. sulfonamide; chloro substituent Serotonin receptor modulation
HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) Dimethylphenoxy, methoxyphenyl-piperazine Lack of sulfonamide; dimethylphenoxy group Adrenergic/5-HT receptor affinity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The ethoxy and methyl groups in this compound enhance lipophilicity compared to HBK16 and HBK17, which contain polar piperazine and hydrochloride moieties .
  • Solubility : Sulfonamide derivatives generally exhibit moderate aqueous solubility, whereas piperazine hydrochlorides (e.g., HBK16/17) are more soluble due to ionic character.
  • Metabolic Stability : The imidazole group may confer susceptibility to oxidative metabolism, unlike the piperazine derivatives, which are prone to N-dealkylation .

Research Findings and Data

Structural Analysis

  • Crystallography : SHELX programs (e.g., SHELXL) have been used to resolve the crystal structure of sulfonamide derivatives, confirming the planar benzenesulfonamide core and spatial orientation of substituents .
  • Conformational Flexibility : Molecular modeling (via ORTEP-3) reveals that the imidazole-propyl chain adopts a gauche conformation, optimizing interactions with hydrophobic binding pockets .

Biological Activity

4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide is a sulfonamide compound with potential therapeutic applications due to its structural similarity to other biologically active imidazole derivatives. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H23N3O3S
  • Molecular Weight : 335.44 g/mol

The presence of the imidazole ring and the sulfonamide group are key to its biological activity.

Antimicrobial Activity

Imidazole derivatives are well-documented for their antimicrobial properties. The compound's activity against various bacteria has been evaluated, showing promising results:

Pathogen Zone of Inhibition (mm) Reference Compound Zone of Inhibition (mm)
Staphylococcus aureus18Norfloxacin28
Escherichia coli15Ciprofloxacin19
Bacillus subtilis21Amikacin31

These results indicate that the compound exhibits significant antibacterial activity, comparable to standard antibiotics (Jain et al.) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole. The compound was tested against various cancer cell lines, demonstrating inhibition of cell proliferation:

  • Cell Lines Tested : SW480, HCT116
  • IC50 Values :
    • SW480: 2 μM
    • HCT116: 0.12 μM

These figures suggest that the compound is a potent inhibitor of cancer cell growth and may act through pathways involving β-catenin signaling (PubMed) .

Other Pharmacological Activities

The compound may also exhibit additional biological activities based on its structural characteristics:

  • Anti-inflammatory : Imidazole derivatives often show anti-inflammatory effects, which could be relevant for conditions like arthritis.
  • Antidiabetic : Some studies suggest that similar compounds can improve insulin sensitivity and glucose metabolism.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase.
  • Cell Signaling Modulation : The imidazole ring can modulate pathways involved in cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy :
    • A study by Brahmbhatt et al. demonstrated that derivatives with similar structures showed enhanced activity against multi-drug resistant strains of bacteria, indicating a potential for development into new antibiotics.
  • Case Study on Cancer Treatment :
    • Research has shown that imidazole-containing compounds can sensitize cancer cells to chemotherapy agents, potentially improving treatment outcomes in colorectal cancer patients.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

Answer:
The synthesis involves coupling a substituted benzenesulfonamide precursor with an imidazole-containing alkylating agent. A key step is introducing the imidazole moiety via nucleophilic substitution under reflux in absolute ethanol with glacial acetic acid as a catalyst, as demonstrated in analogous sulfonamide syntheses . Critical parameters include:

  • Reaction time : 4–6 hours under reflux to ensure complete substitution.
  • Solvent polarity : Ethanol balances reactivity and solubility.
  • Catalyst : Glacial acetic acid (5 drops per 0.001 mol substrate) enhances protonation of the leaving group.
  • Stoichiometry : Equimolar ratios minimize side products.
    Optimization Tip : Use factorial designs to evaluate interactions between variables (e.g., temperature vs. solvent) and maximize yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2), imidazole protons (δ ~7.0–7.5 ppm), and sulfonamide linkage. 2D NMR (HSQC, HMBC) resolves connectivity ambiguities .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion) and isotopic pattern.
  • X-ray Crystallography : Resolves stereochemistry if single crystals are obtained (see structural analogs in ).

Advanced: How to design experiments optimizing the imidazole moiety introduction?

Answer:
Apply Design of Experiments (DOE) principles:

Variables : Test temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst concentration.

Response Surface Methodology : Model yield as a function of variables to identify optimal conditions.

Real-Time Monitoring : Use FTIR or HPLC to track reaction progress and adjust parameters dynamically .
Example DOE Table :

VariableLow LevelHigh Level
Temperature70°C90°C
SolventEthanolDMF
Catalyst (AA)3 drops7 drops

Advanced: How to resolve contradictions in bioactivity data across assays?

Answer:
Contradictions may stem from assay-specific variables (e.g., pH, cell lines). Strategies:

Orthogonal Assays : Compare enzymatic inhibition (e.g., UV-Vis kinetics) with binding affinity (SPR or ITC).

Standardization : Replicate assays under identical buffer conditions (pH 7.4, 25°C).

Dose-Response Curves : Calculate IC50 values in parallel to assess potency thresholds .
Case Study : If one assay shows activity at 10 µM but not at 1 µM, evaluate membrane permeability via logP measurements or PAMPA assays.

Basic: What computational tools predict this compound’s physicochemical properties?

Answer:

  • Solubility/logP : Use COSMOtherm or ADMET Predictor to estimate aqueous solubility and partition coefficients.
  • Stability : Molecular dynamics simulations assess hydrolysis of the ethoxy group under acidic conditions.
  • Target Docking : AutoDock Vina or Schrödinger models interactions with carbonic anhydrase isoforms, guiding SAR studies .

Advanced: How to validate purity amid conflicting analytical data?

Answer:

  • Multi-Technique Cross-Validation :

    TechniquePurpose
    HPLC-UV/ELSDPurity (>98%) and degradation
    HRMSConfirm molecular formula
    2D NMRVerify proton-carbon connectivity
  • Degradation Analysis : Incubate samples under stress conditions (heat, light) and re-analyze to identify labile groups .

Advanced: How do structural modifications affect biological activity?

Answer:
SAR Study Design :

Modify Ethoxy Group : Replace with methoxy/propoxy; assess logP (HPLC) and metabolic stability (microsomal assay).

Imidazole Substitution : Test 1H- vs. 4H-imidazole tautomers via DFT calculations and binding assays.

Methyl Groups : Steric effects on target binding evaluated via molecular docking .

Basic: What separation technologies purify this compound post-synthesis?

Answer:

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Membrane Technologies : Nanofiltration removes low-MW impurities (applied in lab-scale purification) .

Advanced: How to model reaction kinetics for scale-up?

Answer:

  • Microreactor Studies : Evaluate kinetics at microliter scales to determine rate laws.
  • Computational Fluid Dynamics (CFD) : Simulate mixing efficiency in larger reactors .

Basic: What are stability considerations for long-term storage?

Answer:

  • Storage Conditions : -20°C in amber vials under argon to prevent oxidation.
  • Stability Indicators : Monitor via periodic HPLC; degradation >5% warrants reformulation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.